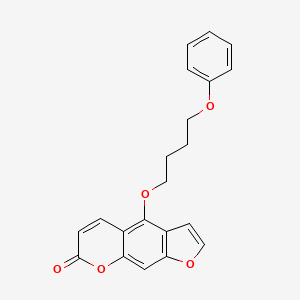

5-(4-Phenoxybutoxy)psoralen

Übersicht

Beschreibung

5-(4-Phenoxybutoxy)psoralen, allgemein bekannt als PAP-1, ist ein selektiver niedermolekularer Inhibitor des spannungsgesteuerten Kaliumkanals Kv1.3. Diese Verbindung hat aufgrund ihres potenziellen therapeutischen Nutzens, insbesondere bei der Behandlung von Autoimmunerkrankungen, große Aufmerksamkeit erlangt. PAP-1 ist bekannt für seine hohe Selektivität und Potenz, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen macht .

Wissenschaftliche Forschungsanwendungen

PAP-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the Kv1.3 potassium channel and its role in cellular processes.

Biology: Employed in research on T-cell function and autoimmune diseases.

Medicine: Investigated for its potential therapeutic effects in conditions such as multiple sclerosis and type-1 diabetes.

Industry: Utilized in the development of new pharmaceuticals targeting the Kv1.3 channel

Wirkmechanismus

Target of Action

5-(4-Phenoxybutoxy)psoralen, also known as PAP-1, primarily targets the Kv1.3 voltage-gated potassium channels . These channels are predominantly found on the cell membranes of activated effector memory T-cells (TEMs) . The Kv1.3 channels play a crucial role in the activation and proliferation of TEMs, which are key players in the development of autoimmune diseases .

Mode of Action

PAP-1 shows a higher selectivity for Kv1.3 channels than other Kv1 family members . It acts as a blocker of these channels, resulting in their inhibition . The blockade of Kv1.3 channels by PAP-1 leads to membrane depolarization . This action effectively suppresses the proliferation of TEMs .

Biochemical Pathways

The primary biochemical pathway affected by PAP-1 is the potassium ion transport through Kv1.3 channels. By blocking these channels, PAP-1 disrupts the normal functioning of TEMs, leading to their reduced proliferation . This has downstream effects on immune responses, particularly those related to autoimmune diseases .

Pharmacokinetics

When administered intravenously, PAP-1 shows a half-life of 6.4 hours . The volume of distribution suggests extensive distribution into extravascular compartments . When orally administered, PAP-1 is efficiently absorbed . These properties indicate that PAP-1 has good bioavailability.

Result of Action

The inhibition of Kv1.3 channels by PAP-1 leads to membrane depolarization and suppression of TEM proliferation . This results in a reduction in the immune responses mediated by these cells . In rat models, PAP-1 is known to delay the onset of diabetes . It might also be used in the treatment of psoriasis and other autoimmune diseases mediated by TEMs .

Biochemische Analyse

Biochemical Properties

5-(4-Phenoxybutoxy)psoralen shows higher selectivity for Kv1.3 than other Kv1 family members . The blockade of Kv1.3 by this compound results in membrane depolarization . This inhibition of Kv1.3 leads to the suppression of effector memory T-cell proliferation and function .

Cellular Effects

This compound has been shown to influence cell function by interfering with the activation and proliferation of effector memory T cells . These cells are crucial in the development of autoimmune diseases . By blocking Kv1.3, this compound reduces the secretion of TNFα by adipose tissue but does not affect the secretion of IL-6 .

Molecular Mechanism

This compound acts by preferentially binding to the C-type inactivated state of the Kv1.3 channel . This results in a use-dependent blockade of Kv1.3 . The compound exhibits selectivity for Kv1.3 over a range of 22 ion channels, including potassium, sodium, calcium, and chloride channels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively suppress the proliferation of effector memory T cells in vitro . When administered intravenously, this compound showed a half-life of 6.4 hours .

Dosage Effects in Animal Models

In animal models, specifically rats, this compound has been shown to inhibit ovalbumin-induced delayed-type hypersensitivity at a dose of 3 mg/kg .

Metabolic Pathways

The metabolic pathways of this compound involve hydroxylation and O-dealkylation . Five phase-I metabolites of this compound have been identified in Sprague-Dawley rats .

Transport and Distribution

Its volume of distribution suggests extensive distribution into extravascular compartments .

Subcellular Localization

It is known that Kv1.3 channels, which this compound selectively blocks, are predominantly found on the cell membranes of activated effector memory T-cells .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von PAP-1 beinhaltet die Reaktion von 5-Methoxypsoralen mit 4-Phenoxybutylbromid. Die Reaktion findet typischerweise in Gegenwart einer Base wie Kaliumcarbonat in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) statt. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für PAP-1 nicht weit verbreitet dokumentiert sind, folgt die Synthese im Allgemeinen den gleichen Prinzipien wie die Herstellung im Labormaßstab. Der Prozess beinhaltet die Skalierung der Reaktion unter Beibehaltung einer strengen Kontrolle der Reaktionsbedingungen, um die Konsistenz und Qualität des Produkts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PAP-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: PAP-1 kann unter bestimmten Bedingungen oxidiert werden, obwohl dies kein primärer Reaktionsweg für seinen Einsatz ist.

Substitution: Die Phenoxygruppe in PAP-1 kann an Substitutionsreaktionen teilnehmen, insbesondere an nukleophiler aromatischer Substitution.

Reduktion: Reduktionsreaktionen sind für PAP-1 weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von PAP-1 ergeben, bei denen verschiedene funktionelle Gruppen an den Phenoxyring gebunden sind .

Wissenschaftliche Forschungsanwendungen

PAP-1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug zur Untersuchung des Kv1.3-Kaliumkanals und seiner Rolle in zellulären Prozessen eingesetzt.

Biologie: Wird in der Forschung zur T-Zellfunktion und Autoimmunerkrankungen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Multipler Sklerose und Typ-1-Diabetes untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die den Kv1.3-Kanal als Ziel haben

Wirkmechanismus

PAP-1 übt seine Wirkung aus, indem es selektiv den Kv1.3-Kaliumkanal hemmt, der vorwiegend auf den Zellmembranen aktivierter Effektor-Gedächtnis-T-Zellen exprimiert wird. Die Blockade von Kv1.3 führt zu einer Membrandepolarisation und Hemmung der T-Zellproliferation und -funktion. Dieser Mechanismus macht PAP-1 besonders wirksam bei der Unterdrückung von Immunantworten bei Autoimmunerkrankungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Psora-4: Eine weitere Phenoxyalkoxypsoralenverbindung mit ähnlichen Kv1.3-inhibitorischen Eigenschaften, aber geringerer Selektivität im Vergleich zu PAP-1.

Correolide: Ein Naturstoff, der Kv1.3 hemmt, aber auch andere Kaliumkanäle beeinflusst, was es weniger selektiv macht.

ShK-186: Ein Peptid, das aus Seeanemonentoxin gewonnen wird, mit hoher Selektivität für Kv1.3, aber unterschiedlichen strukturellen Eigenschaften im Vergleich zu PAP-1

Einzigartigkeit von PAP-1

PAP-1 zeichnet sich durch seine hohe Selektivität für den Kv1.3-Kanal gegenüber anderen Kaliumkanälen, einschließlich Kv1.5, Kv2.1 und Kv3.1, aus. Diese Selektivität verringert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial. Zusätzlich zeigt PAP-1 keine zytotoxischen oder phototoxischen Wirkungen, was es zu einer sichereren Option für die Forschung und den potenziellen klinischen Einsatz macht .

Eigenschaften

IUPAC Name |

4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINMYBBFQRSVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461776 | |

| Record name | 5-(4-Phenoxybutoxy)psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870653-45-5 | |

| Record name | PAP-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870653455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Phenoxybutoxy)psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Phenoxybutoxy)psoralen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAP-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62C114Q0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.